molecular formula C8H11BClNO4 B13347379 (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride

Cat. No.: B13347379
M. Wt: 231.44 g/mol
InChI Key: JTHRFRRCALQEET-UHFFFAOYSA-N
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Description

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with an ethoxycarbonyl group and a boronic acid moiety, which is further stabilized as a hydrochloride salt. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride typically involves the following steps:

    Halogen-Metal Exchange and Borylation:

    Palladium-Catalyzed Cross-Coupling: Another common method is the palladium-catalyzed cross-coupling of halopyridines with boronic esters or boronic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptation of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Organolithium or Grignard Reagents: Used in halogen-metal exchange reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acid Derivatives: Formed through oxidation reactions.

    Boranes: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of (5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property is exploited in various applications, such as:

Comparison with Similar Compounds

Similar Compounds

  • (4-(Ethoxycarbonyl)pyridin-2-yl)boronic acid
  • (6-(Ethoxycarbonyl)pyridin-3-yl)boronic acid
  • (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid

Uniqueness

(5-(Ethoxycarbonyl)pyridin-3-yl)boronic acid hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of pharmaceuticals and advanced materials .

Properties

Molecular Formula

C8H11BClNO4

Molecular Weight

231.44 g/mol

IUPAC Name

(5-ethoxycarbonylpyridin-3-yl)boronic acid;hydrochloride

InChI

InChI=1S/C8H10BNO4.ClH/c1-2-14-8(11)6-3-7(9(12)13)5-10-4-6;/h3-5,12-13H,2H2,1H3;1H

InChI Key

JTHRFRRCALQEET-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)C(=O)OCC)(O)O.Cl

Origin of Product

United States

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